molecular formula C19H23NO3S B2743813 (E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide CAS No. 2035019-00-0

(E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide

Cat. No.: B2743813
CAS No.: 2035019-00-0
M. Wt: 345.46
InChI Key: JHPHBLDEMMFXJU-RMKNXTFCSA-N
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Description

(E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide (CAS 2035018-84-7) is a synthetic acrylamide derivative of interest for pharmacological research, supplied with a molecular weight of 345.46 g/mol and the molecular formula C 19 H 23 NO 3 S . Its structure combines a furan ring, a hydroxyethyl-substituted thiophene, and a cyclopentyl group, a configuration that is structurally analogous to other well-characterized acrylamide compounds known to act as potent and selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Research on these similar compounds has demonstrated significant biological activities, including anti-neuropathic pain effects in mouse models and anxiolytic-like activity, which are primarily mediated through the potentiation of α7 nAChRs . This suggests potential research applications for this compound in investigating neurological pathways and developing non-opioid therapeutic strategies for pain and anxiety . The compound is offered for research purposes with various packaging options available to meet specific experimental needs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14(21)16-7-8-17(24-16)19(10-2-3-11-19)13-20-18(22)9-6-15-5-4-12-23-15/h4-9,12,14,21H,2-3,10-11,13H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPHBLDEMMFXJU-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the functionalization of the thiophene ring followed by the introduction of the furan moiety and cyclopentyl group through various reaction conditions. Key steps include:

  • Friedel-Crafts Acylation : To introduce the hydroxyethyl group onto the thiophene.
  • Amide Formation : To create the final product through coupling reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an analgesic and anti-inflammatory agent.

The compound's mechanism involves interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which plays a critical role in pain modulation. Research indicates that it may inhibit voltage-gated N-type calcium channels (CaV2.2), contributing to its antinociceptive effects .

Pharmacological Properties

  • Antinociceptive Activity : Studies have demonstrated that related compounds exhibit significant pain-relieving properties in models of neuropathic pain, suggesting that this compound may share similar effects .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory responses, potentially through modulation of cytokine release and inhibition of inflammatory pathways .

Case Studies

Several studies have evaluated the efficacy and safety profile of this compound:

Study 1: Pain Relief in Mouse Models

In a study involving oxaliplatin-induced neuropathic pain models, derivatives of this compound were tested for their ability to alleviate pain. Results indicated a significant reduction in pain behaviors, attributed to their action on nAChRs and calcium channels .

Study 2: In Vitro Analysis

In vitro assays demonstrated that the compound could inhibit specific inflammatory markers, suggesting a dual role in both analgesia and inflammation control. This highlights its potential utility in treating conditions characterized by chronic pain and inflammation .

Data Summary

PropertyValue/Description
Molecular FormulaC17H23N3O2S
Molecular Weight325.45 g/mol
Mechanism of ActionnAChR modulation; CaV2.2 inhibition
Biological ActivitiesAntinociceptive; anti-inflammatory
Key StudiesPain relief in neuropathic models; anti-inflammatory effects

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various biological activities, primarily due to its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological processes.

Neurological Disorders

Research indicates that compounds similar to (E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide may exhibit anxiolytic effects by modulating nAChRs. For instance, studies have shown that related compounds can induce anxiolytic-like activity in animal models at low doses (e.g., 0.5 mg/kg).

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties, which are crucial for mitigating oxidative stress associated with neurodegenerative diseases. Antioxidants play a vital role in protecting cells from damage caused by free radicals.

Anti-inflammatory Effects

Research indicates that similar compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial for treating chronic inflammatory conditions.

Therapeutic Implications

The unique structural features of this compound suggest potential applications in treating:

  • Anxiety Disorders : By modulating nAChRs, the compound may help alleviate anxiety symptoms.
  • Neurodegenerative Diseases : Through its antioxidant and anti-inflammatory pathways, it could offer therapeutic benefits in conditions like Alzheimer's disease.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of this compound. Below is a summary of key findings:

Study FocusFindings
Nicotinic ModulationInduces anxiolytic-like activity in models
Antioxidant ActivityPotential to reduce oxidative stress
Anti-inflammatory EffectsInhibition of cytokine production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Structural Features Biological Activity/Relevance Reference
Target Compound Furan-2-yl, 5-(1-hydroxyethyl)thiophen-2-yl, cyclopentylmethyl linker Hypothesized modulation of ion channels or receptors (e.g., α7 nAChR, CaV2.2)
(E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide (26b) Furan-2-yl, morpholine ring, hydroxymethylphenyl Anticancer activity via inhibition of specific kinases or proteases
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl, N-methyl-p-tolyl group Antinociceptive activity via α7 nAChR modulation; reduced CaV2.2 inhibition
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl, p-tolyl group Enhanced antinociceptive activity compared to DM490; CaV2.2 inhibition
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) Nitrophenyl, thien-2-yl, propylamide Probable kinase inhibition (synthesis focus; biological data not provided)
N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (3) Furan-2-yl, isopropylamide, trimethoxybenzene Antiproliferative activity against cancer cell lines
Key Observations:
  • Heterocyclic Substitution : Replacement of thiophene with furan (DM490 vs. DM497) alters electronic properties and biological efficacy. The target compound’s hydroxyethyl-thiophene may enhance hydrogen bonding compared to unsubstituted thiophene .
  • Functional Groups : The hydroxyethyl group on thiophene distinguishes the target compound from analogs like DM497, possibly improving solubility or receptor affinity.
Modulation of Ion Channels
  • DM490 and DM497 : DM490 (furan-containing) exhibits weaker CaV2.2 channel inhibition compared to DM497 (thiophene-containing), highlighting the importance of heterocycle electronics in ion channel targeting . The target compound’s hydroxyethyl-thiophene may further fine-tune this interaction.
  • α7 nAChR Allosteric Modulation : Both DM490 and DM497 act as α7-positive allosteric modulators (PAMs), but structural variations influence efficacy (Emax) and potency (EC50). The target compound’s cyclopentylmethyl group could stabilize receptor-ligand interactions through hydrophobic effects .
Anticancer Potential
  • Compound 26b : Demonstrates activity against cancer cell lines, likely due to the morpholine ring’s role in disrupting kinase signaling . The target compound lacks a morpholine moiety but may leverage its hydroxyethyl group for similar therapeutic effects.
  • Compound 3 : The trimethoxybenzene group in this analog contributes to DNA intercalation or tubulin binding. The target compound’s furan-thiophene system may adopt a distinct mechanism .
Computational Modeling
  • DFT and NMR Predictions : As demonstrated for chalcone derivatives (), DFT calculations (e.g., B3LYP/6-31G*) could predict the target compound’s NMR shifts and optimize its conformation for target binding .

Q & A

Q. What are the key considerations for synthesizing (E)-3-(furan-2-yl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)acrylamide?

The synthesis involves multi-step reactions, including:

  • Cyclopentane ring functionalization : Introduce the thiophene moiety via Suzuki coupling or nucleophilic substitution .
  • Acrylamide formation : Use acryloyl chloride or activated esters for amide bond formation under basic conditions (e.g., triethylamine) .
  • Stereochemical control : Maintain the (E)-configuration by optimizing reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane) to minimize isomerization .

Q. Critical parameters :

  • Solvent choice (polar aprotic solvents enhance yield).
  • Catalysts (Pd-based for coupling reactions).
  • Reaction monitoring via TLC/HPLC to track intermediates .

Q. How is the compound characterized post-synthesis?

Standard characterization methods include:

  • NMR spectroscopy : Confirm regiochemistry of thiophene/furan substituents and (E)-configuration via coupling constants (e.g., J = 15–16 Hz for trans acrylamide protons) .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS for exact mass).
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable .
  • FT-IR : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Limited in water; dissolves in DMSO, DMF, or THF. Add co-solvents (e.g., PEG-400) for biological assays .
  • Stability : Degrades under prolonged UV light or high pH (>9). Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How does stereochemistry influence biological activity?

The (E)-configuration ensures proper spatial alignment of the acrylamide’s α,β-unsaturated carbonyl group for covalent binding to cysteine residues in target proteins (e.g., kinases) via Michael addition . Computational docking studies suggest the cyclopentyl-thiophene moiety enhances hydrophobic interactions with binding pockets .

Q. Experimental validation :

  • Compare (E) vs. (Z) isomers in enzyme inhibition assays.
  • Use circular dichroism to assess conformational stability .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR strategies :

  • Substituent variation : Modify the hydroxyethyl group on thiophene to assess hydrogen-bonding effects (e.g., replace with methoxy or halogens) .
  • Ring substitutions : Replace furan with pyrrole or thiazole to evaluate π-stacking efficiency .

Q. Table 1: Preliminary SAR Data

ModificationBioactivity (IC₅₀)Key Interaction
Hydroxyethyl → Methoxyethyl12 nMH-bond loss
Furan → Thiophene45 nMEnhanced π-stacking
Cyclopentyl → Cyclohexyl>1 µMSteric hindrance

Q. How can conflicting data on synthetic yields be resolved?

Discrepancies in yields (e.g., 40% vs. 65% for acrylamide coupling) often stem from:

  • Catalyst purity : Use freshly distilled triethylamine to avoid amine oxidation .
  • Temperature gradients : Employ microwave-assisted synthesis for uniform heating .
  • Workup protocols : Optimize extraction solvents (e.g., ethyl acetate vs. dichloromethane) .

Q. Resolution workflow :

Replicate reactions with controlled variables.

Use DoE (Design of Experiments) to identify critical factors .

Q. What computational tools are suitable for predicting bioactivity?

  • Molecular docking (AutoDock Vina) : Model interactions with kinase ATP-binding pockets .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
  • ADMET prediction (SwissADME) : Estimate bioavailability and toxicity risks .

Q. How can degradation products be identified and mitigated?

Degradation pathways :

  • Hydrolysis of the acrylamide bond under acidic conditions.
  • Oxidation of the thiophene ring .

Q. Analytical methods :

  • LC-MS/MS to detect degradation fragments.
  • Stabilization strategies: Lyophilize with cryoprotectants (trehalose) or formulate as nanoparticles .

Data Contradiction Analysis

Q. Why do biological assays show variable inhibition across cell lines?

Variability arises from:

  • Target expression levels : Validate via Western blot/qPCR .
  • Metabolic stability : Use liver microsomes to assess CYP-mediated degradation .
  • Membrane permeability : Measure logP (experimental vs. predicted) to correlate with cellular uptake .

Q. How to address discrepancies in computational vs. experimental binding affinities?

  • Force field limitations : Refine parameters for thiophene-furan interactions .
  • Solvent effects : Include explicit water molecules in simulations .
  • Validate with SPR (surface plasmon resonance) for kinetic binding data .

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